

2,3,5-Trimethacarb-d3: A Technical Guide for Analytical Applications

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Compound of Interest

Compound Name: 2,3,5-Trimethacarb-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2,3,5-Trimethacarb-d3**, a deuterated stable isotope-labeled analog of the carbamate insecticide 2,3,5-Trimethacarb. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize advanced analytical techniques for quantification.

Core Concepts and Applications

2,3,5-Trimethacarb-d3 serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold standard technique for quantitative analysis.^[1] Its primary application is in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods, to ensure accurate and precise measurement of 2,3,5-Trimethacarb in complex matrices such as soil, water, and food products.^{[2][3]} The key advantage of using a deuterated internal standard lies in its chemical and physical properties being nearly identical to the analyte of interest.^[1] This similarity allows it to co-elute with the target analyte and experience similar effects from the sample matrix and procedural variations, thus enabling accurate correction for analytical errors.^[4]

The parent compound, 2,3,5-Trimethacarb, is a component of the insecticide trimethacarb and functions as a cholinesterase inhibitor.^[5] Therefore, accurate quantification is crucial for environmental monitoring and food safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3,5-Trimethacarb-d3** and its unlabeled counterpart is presented below.

Property	2,3,5-Trimethacarb-d3	2,3,5-Trimethacarb (unlabeled)
CAS Number	12407-86-2	2655-15-4[6]
Molecular Formula	C ₁₁ H ₁₂ D ₃ NO ₂ [6]	C ₁₁ H ₁₅ NO ₂
Molecular Weight	196.26 g/mol [6]	193.24 g/mol
IUPAC Name	(2,3,5-trimethylphenyl) N- (trideuteriomethyl)carbamate[7]]	(2,3,5-trimethylphenyl) N- methylcarbamate
Synonyms	-	Landrin B, Shell SD 8786

Synthesis and Characterization

The synthesis of **2,3,5-Trimethacarb-d3** typically involves the use of deuterated precursors. A common approach is the reaction of 2,3,5-trimethylphenol with deuterated methyl isocyanate (CD₃NCO). The deuterated methyl isocyanate can be synthesized from trideuteromethylamine (CD₃NH₂).[8]

Analytical Characterization:

Analytical Technique	Expected Observation for 2,3,5-Trimethacarb-d3	Purpose
Mass Spectrometry (MS)	Molecular ion peak at m/z corresponding to $C_{11}H_{12}D_3NO_2$.	Confirmation of molecular weight and successful deuterium incorporation. ^[8]
Isotopic distribution analysis.	Determination of isotopic purity. ^[8]	
1H NMR	Significant reduction or absence of the N-methyl proton signal.	Confirmation of deuterium labeling at the N-methyl position. ^[8]

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of 2,3,5-Trimethacarb in soil samples using **2,3,5-Trimethacarb-d3** as an internal standard, based on established methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and EPA guidelines.^{[1][9]}

Objective: To quantify the concentration of 2,3,5-Trimethacarb in a soil sample using LC-MS/MS with a deuterated internal standard.

Materials and Reagents:

- 2,3,5-Trimethacarb analytical standard
- **2,3,5-Trimethacarb-d3** internal standard solution (of known concentration)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade
- Magnesium sulfate ($MgSO_4$), anhydrous

- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- 50 mL polypropylene centrifuge tubes
- Syringe filters (0.22 µm)
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (QuEChERS Extraction):

1. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[\[1\]](#)
2. Add a known amount of the **2,3,5-Trimethacarb-d3** internal standard solution to the sample.
3. Add 10 mL of acetonitrile to the tube.[\[1\]](#)
4. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[\[10\]](#)
5. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[\[1\]](#)
6. Immediately cap and shake vigorously for 1 minute.
7. Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[\[9\]](#)

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

1. Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
2. Vortex for 30 seconds.
3. Centrifuge at high speed for 2 minutes.

- LC-MS/MS Analysis:

1. Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter into an autosampler vial.

2. Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

3. LC Conditions (Representative):

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[2]
- Mobile Phase A: Water with 0.1% formic acid.[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
- Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
- Flow Rate: 0.4 mL/min.

4. MS/MS Conditions (Representative):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).[3]
- Monitor the specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and **2,3,5-Trimethacarb-d3**.

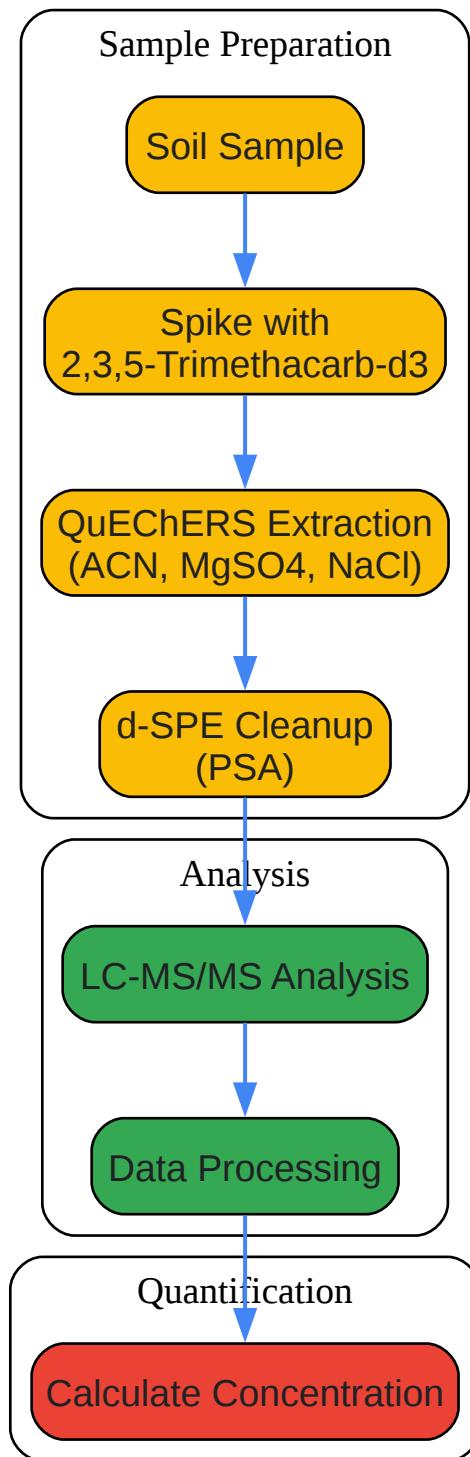
• Quantification:

1. Create a calibration curve by plotting the ratio of the peak area of the 2,3,5-Trimethacarb to the peak area of the **2,3,5-Trimethacarb-d3** against the concentration of the calibration standards.

2. Determine the concentration of 2,3,5-Trimethacarb in the sample by comparing its peak area ratio to the calibration curve.

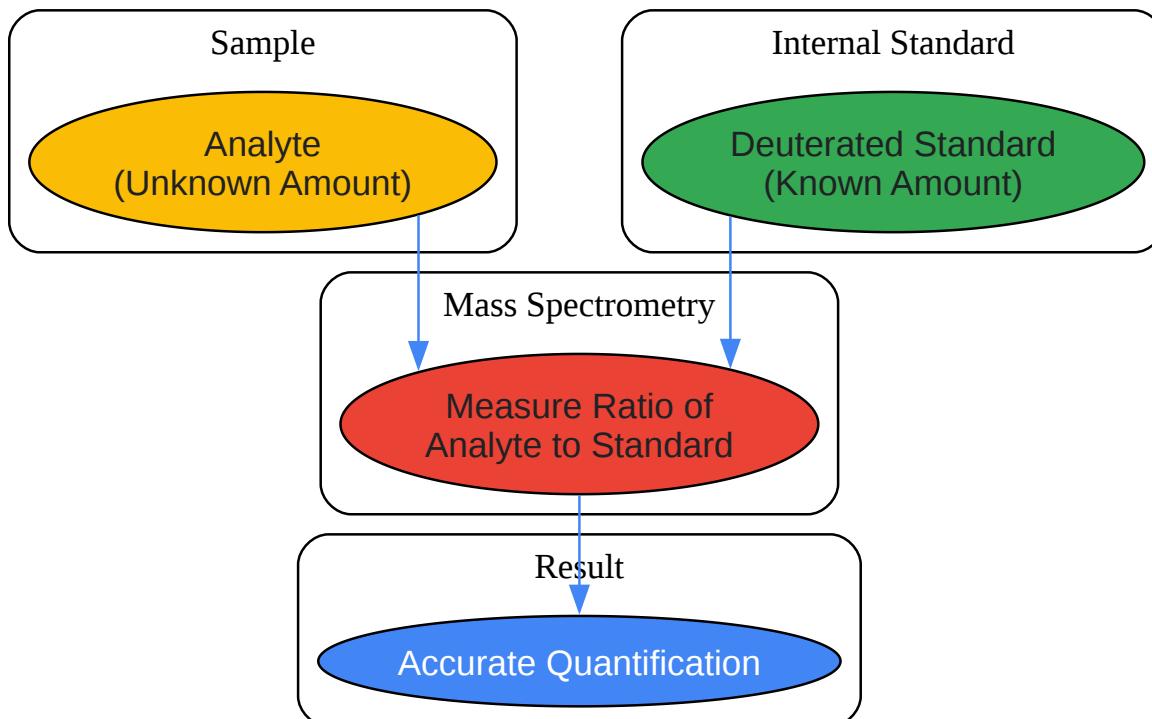
Visualizations

The following diagrams illustrate key workflows and principles related to the use of **2,3,5-Trimethacarb-d3**.



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Quantitative Analysis Workflow using an Internal Standard.

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Principle of Isotope Dilution Mass Spectrometry.

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